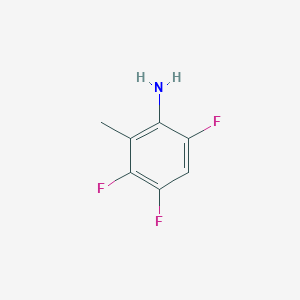

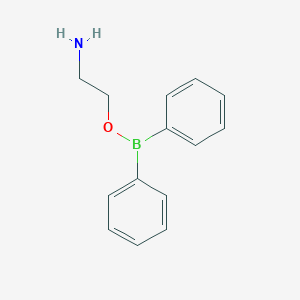

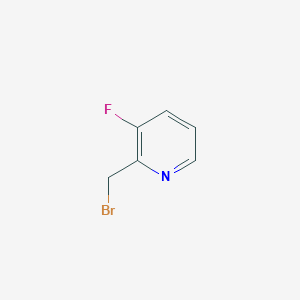

2-(Bromomethyl)-3-fluoropyridine

説明

Synthesis Analysis

The synthesis of related fluoropyridines involves palladium-catalyzed reactions, illustrating the compound's complexity and the involvement of multiple steps in its creation. For example, the synthesis of 2-amino-5-[18F]fluoropyridines involves palladium-catalyzed reaction of 2-bromo-5-[18F]fluoropyridine with various amines, highlighting the compound's role in fluorination and amination reactions (Pauton et al., 2019).

Molecular Structure Analysis

Studies such as those on the vibrational spectra and structure of halopyridines, including bromopyridines, can provide insights into the molecular structure of 2-(Bromomethyl)-3-fluoropyridine by analogy. These studies use techniques like density functional theory calculations and compare molecular structures to understand the effects of halogen substitution on pyridine rings (Boopalachandran et al., 2012).

Chemical Reactions and Properties

Chemoselective amination of related compounds demonstrates the specific reactivity of bromo and fluoro groups on pyridine rings. For instance, the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine shows the preferential substitution reactions that can occur at different positions on the pyridine ring (Stroup et al., 2007).

科学的研究の応用

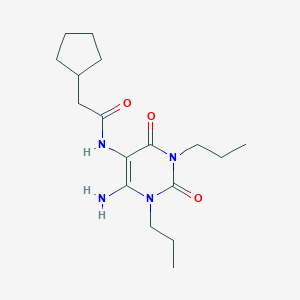

Synthesis and Characterization of Fluorinated Compounds

The application of 2-(Bromomethyl)-3-fluoropyridine in scientific research is pivotal in the synthesis of fluorinated compounds, which are essential in various fields including medicinal chemistry, material science, and catalysis. Fluorinated compounds, such as fluoropyridines, are known for their unique properties like high stability, lipophilicity, and bioactivity, making them crucial for drug development and polymer science. A review on the metallation of π-deficient heteroaromatic compounds highlights the importance of fluoropyridines in regioselective synthesis, demonstrating their role in creating structurally diverse molecules for pharmaceutical and material applications (Marsais & Quéguiner, 1983).

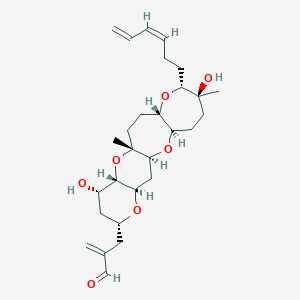

Advanced Materials and Coatings

Fluorinated compounds, derived from intermediates like 2-(Bromomethyl)-3-fluoropyridine, contribute significantly to the development of advanced materials and coatings. The unique properties of fluorinated materials, including their chemical resistance and thermal stability, are crucial for various industrial applications. Research on fluorinated liquid crystals emphasizes the significance of fluorinated compounds in enhancing liquid crystal displays' performance, indicating their broader impact on materials science and technology applications (Hird, 2007).

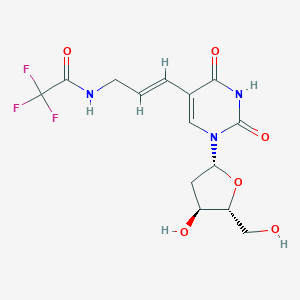

Anticancer Research and Drug Development

In the realm of medicinal chemistry, 2-(Bromomethyl)-3-fluoropyridine serves as a key precursor in synthesizing fluoropyrimidines, which are crucial in anticancer research. Fluoropyrimidines, such as 5-fluorouracil, are foundational in treating various cancers due to their ability to interfere with nucleic acid synthesis in cancer cells. The review on the chemistry of fluorinated pyrimidines highlights the role of fluoropyrimidine derivatives in personalized medicine, showcasing their potential to enhance the efficacy and specificity of cancer treatments (Gmeiner, 2020).

Environmental and Biological Studies

The application of fluorinated compounds extends to environmental and biological studies, where their unique properties facilitate the investigation of complex biological systems and environmental processes. The review on fluorescence microscopy for visualizing soil microorganisms illustrates how fluorinated dyes, derived from fluoropyridine intermediates, enable the detailed observation of microorganisms in their natural habitats, contributing to our understanding of microbial ecology and soil biology (Li, Dick, & Tuovinen, 2004).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes determining appropriate handling and disposal procedures.

将来の方向性

This involves identifying areas where further research is needed. It could include potential applications of the compound, or ways to improve its synthesis or properties.

特性

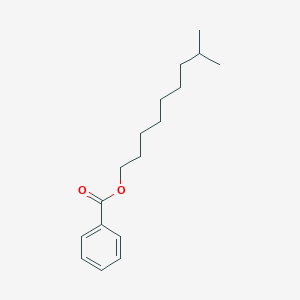

IUPAC Name |

2-(bromomethyl)-3-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-4-6-5(8)2-1-3-9-6/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBVWYLPHVYSPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616343 | |

| Record name | 2-(Bromomethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-3-fluoropyridine | |

CAS RN |

122307-44-2 | |

| Record name | 2-(Bromomethyl)-3-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。